5-Fluorocytosine
5-Fluorocytosine
Flucytosine is a pyrimidine compound and a fluorinated cytosine analog exhibiting antifungal activity. After penetration into the fungal cells, flucytosine is deaminated to its active metabolite 5-fluorouracil. 5-fluorouracil replaces uracil during fungal RNA synthesis, thereby inhibiting fungal protein synthesis. In addition, fluorouracil is further metabolized to 5-fluorodeoxyuridylic acid monophosphate, which inhibits thymidylate synthetase, thereby interrupting nucleotide metabolism, DNA synthesis and ultimately protein synthesis.
Flucytosine is an antifungal agent used to treat severe infections caused by candida and cryptococcus. Flucytosine therapy can cause transient mild-to-moderate serum aminotransferase elevations and has been mentioned as a very rare cause of clinically apparent acute drug induced liver injury.
Flucytosine, also known as ancobon or 5-fluorocystosine, belongs to the class of organic compounds known as halopyrimidines. These are aromatic compounds containing a halogen atom linked to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Flucytosine is a drug which is used for the treatment (in combination with amphotericin b) of serious infections caused by susceptible strains of candida (septicemia, endocarditis and urinary system infections) and/or cryptococcus (meningitis and pulmonary infections). Flucytosine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Flucytosine has been detected in multiple biofluids, such as urine and blood. Within the cell, flucytosine is primarily located in the cytoplasm. Flucytosine can be biosynthesized from cytosine. Flucytosine is a potentially toxic compound.
Flucytosine is an antifungal agent used to treat severe infections caused by candida and cryptococcus. Flucytosine therapy can cause transient mild-to-moderate serum aminotransferase elevations and has been mentioned as a very rare cause of clinically apparent acute drug induced liver injury.
Flucytosine, also known as ancobon or 5-fluorocystosine, belongs to the class of organic compounds known as halopyrimidines. These are aromatic compounds containing a halogen atom linked to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Flucytosine is a drug which is used for the treatment (in combination with amphotericin b) of serious infections caused by susceptible strains of candida (septicemia, endocarditis and urinary system infections) and/or cryptococcus (meningitis and pulmonary infections). Flucytosine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Flucytosine has been detected in multiple biofluids, such as urine and blood. Within the cell, flucytosine is primarily located in the cytoplasm. Flucytosine can be biosynthesized from cytosine. Flucytosine is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
130256-61-0
VCID:
VC21204516
InChI:
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
SMILES:
C1=NC(=O)NC(=C1F)N
Molecular Formula:
C4H4FN3O
Molecular Weight:
129.09 g/mol
5-Fluorocytosine
CAS No.: 130256-61-0
Cat. No.: VC21204516
Molecular Formula: C4H4FN3O
Molecular Weight: 129.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Flucytosine is a pyrimidine compound and a fluorinated cytosine analog exhibiting antifungal activity. After penetration into the fungal cells, flucytosine is deaminated to its active metabolite 5-fluorouracil. 5-fluorouracil replaces uracil during fungal RNA synthesis, thereby inhibiting fungal protein synthesis. In addition, fluorouracil is further metabolized to 5-fluorodeoxyuridylic acid monophosphate, which inhibits thymidylate synthetase, thereby interrupting nucleotide metabolism, DNA synthesis and ultimately protein synthesis. Flucytosine is an antifungal agent used to treat severe infections caused by candida and cryptococcus. Flucytosine therapy can cause transient mild-to-moderate serum aminotransferase elevations and has been mentioned as a very rare cause of clinically apparent acute drug induced liver injury. Flucytosine, also known as ancobon or 5-fluorocystosine, belongs to the class of organic compounds known as halopyrimidines. These are aromatic compounds containing a halogen atom linked to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Flucytosine is a drug which is used for the treatment (in combination with amphotericin b) of serious infections caused by susceptible strains of candida (septicemia, endocarditis and urinary system infections) and/or cryptococcus (meningitis and pulmonary infections). Flucytosine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Flucytosine has been detected in multiple biofluids, such as urine and blood. Within the cell, flucytosine is primarily located in the cytoplasm. Flucytosine can be biosynthesized from cytosine. Flucytosine is a potentially toxic compound. |
|---|---|
| CAS No. | 130256-61-0 |
| Molecular Formula | C4H4FN3O |
| Molecular Weight | 129.09 g/mol |
| IUPAC Name | 6-amino-5-fluoro-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) |
| Standard InChI Key | XRECTZIEBJDKEO-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(C(=NC(=N1)O)N)F |
| SMILES | C1=NC(=O)NC(=C1F)N |
| Canonical SMILES | C1=NC(=O)NC(=C1F)N |
| Colorform | White crystalline solid |
| Melting Point | 296 °C 296.0 °C 295-297 °C (dec) 296°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator